

MI-1063 versus MI-503 in MLL-rearranged leukemia models.

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Compound of Interest					
Compound Name:	MI-1063				
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An Objective Comparison of Early-Generation Menin-MLL Inhibitors: MI-503 and MI-463 in MLL-rearranged Leukemia Models

A head-to-head analysis of two pioneering small molecules in the fight against a high-risk leukemia.

This guide provides a comprehensive comparison of two early-generation menin-MLL inhibitors, MI-503 and MI-463, for researchers, scientists, and drug development professionals. While the initial query referenced "MI-1063," no specific public domain information is available for a menin-MLL inhibitor with this designation. It is presumed to be a potential typographical error. This document will therefore focus on MI-503 and its closely related analog, MI-463, for which comparative preclinical data in MLL-rearranged leukemia models are available.

The interaction between menin and the MLL1 (Mixed Lineage Leukemia 1) protein is a critical dependency for the survival of leukemia cells with MLL gene rearrangements. These rearrangements lead to the production of oncogenic MLL fusion proteins that drive leukemogenesis by upregulating key target genes such as HOXA9 and MEIS1. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy for this aggressive form of leukemia.

Mechanism of Action

Both MI-503 and MI-463 are potent and selective small molecule inhibitors that directly bind to menin, occupying the binding pocket for the MLL protein.[1][2] This competitive inhibition



disrupts the menin-MLL interaction, leading to the downregulation of MLL fusion protein target genes, induction of apoptosis, and cellular differentiation.[1][3]

In Vitro Efficacy

MI-503 and MI-463 have demonstrated potent and selective activity against MLL-rearranged leukemia cell lines, with minimal effects on cells without MLL translocations.[1] The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values highlight their sub-micromolar efficacy.

Compound	Target	IC50 (nM) [Cell-free assay]	Cell Line	MLL Fusion	GI50 (μM) [7 days]
MI-503	Menin-MLL Interaction	14.7[3][4]	MLL-AF9 transformed murine BMCs	MLL-AF9	0.22[1][4]
MV4;11	MLL-AF4	0.25 - 0.57 (range)[1]			
MI-463	Menin-MLL Interaction	Not explicitly stated, but comparable to MI-503	MLL-AF9 transformed murine BMCs	MLL-AF9	0.23[1]

Table 1: In Vitro Potency of MI-503 and MI-463. BMCs: Bone Marrow Cells.

In Vivo Efficacy in MLL-rearranged Leukemia Models

Both compounds have shown significant anti-tumor activity in mouse xenograft models of MLL-rearranged leukemia.



Compound	Animal Model	Cell Line	Dosing	Key Findings
MI-503	BALB/c nude mice	MV4;11	60 mg/kg, i.p., once daily	>80% reduction in tumor volume; complete tumor regression in 2/6 mice after 35 days.[1][5]
C57BL/6 mice	MLL-AF9 transformed BMCs	Not specified	45% increase in median survival. [5]	
MI-463	BALB/c nude mice	MV4;11	35 mg/kg, i.p., once daily	~3-fold decrease in tumor volume after 28 days.[5]
C57BL/6 mice	MLL-AF9 transformed BMCs	Not specified	70% increase in median survival. [5]	

Table 2: In Vivo Efficacy of MI-503 and MI-463. i.p.: intraperitoneal.

On-Target Effects

Treatment with both MI-503 and MI-463 leads to a significant reduction in the expression of MLL fusion protein target genes, confirming their on-target mechanism of action. In MLL-AF9 transformed murine bone marrow cells, both compounds markedly reduced the expression of Hoxa9 and Meis1.[1] Similarly, in an MV4;11 tumor xenograft model, treatment with either inhibitor resulted in a significant decrease in the expression of HOXA9 and MEIS1.[1]

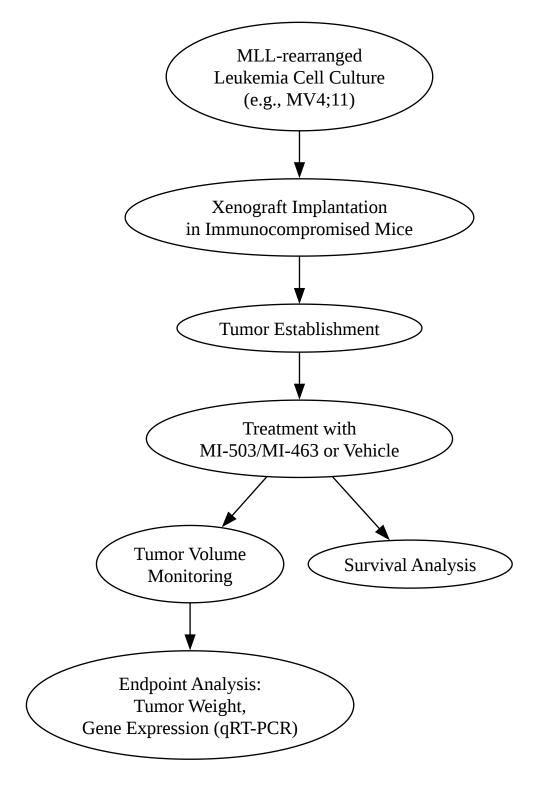
Signaling Pathway and Experimental Workflow





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Experimental Protocols Cell Viability Assay



- Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines lacking MLL rearrangements are seeded in 96-well plates at an appropriate density.
- Compound Treatment: Cells are treated with a serial dilution of MI-503 or MI-463, alongside a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for 7 days at 37°C in a humidified incubator.
- Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration.[1]

In Vivo Xenograft Model

- Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MV4;11) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., BALB/c nude or NSG mice).
- Tumor Growth: Tumors are allowed to establish to a palpable size.
- Treatment Administration: Mice are randomized into treatment and control groups. MI-503,
 MI-463, or a vehicle control is administered, typically via intraperitoneal injection, once daily.
- Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as quantitative real-time PCR (qRT-PCR) to assess target gene expression.
- Survival Studies: For survival analysis, mice are monitored until they meet predefined humane endpoints, and survival curves are generated.[1][5]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression



- RNA Isolation: Total RNA is extracted from treated and control cells or tumor tissue using a suitable RNA isolation kit.
- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
- PCR Amplification: qRT-PCR is performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
- Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, comparing the expression in treated samples to that in control samples.[1]

Conclusion

Both MI-503 and MI-463 are highly effective preclinical inhibitors of the menin-MLL interaction, demonstrating potent in vitro and in vivo activity against MLL-rearranged leukemia models.[1] While both compounds show comparable efficacy, MI-503 has been reported to induce a more pronounced reduction in tumor volume in some studies.[1][5] These foundational studies have paved the way for the development of next-generation menin-MLL inhibitors that are currently in clinical trials, offering a promising new therapeutic avenue for this challenging disease.

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